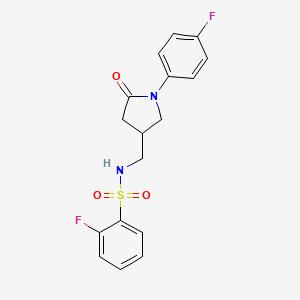

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential as inhibitors for various enzymes. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase are described, with compounds showing high-affinity inhibition . Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds involve the introduction of substituents to the benzenesulfonamide core, which could be applicable to the synthesis of "2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide discusses the molecular and supramolecular structures of these compounds, highlighting the importance of torsion angles and hydrogen bonding in their structural configuration . These structural insights are relevant for understanding the molecular conformation of "2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide" and how it might interact with biological targets.

Chemical Reactions Analysis

The rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide provides an example of the chemical reactivity of benzenesulfonamide derivatives . The reaction features a 1,2-aryl migration with the departure of a fluorine anion, which could be a relevant reaction for the compound , considering its fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of a fluorine atom, as discussed in the paper on selective cyclooxygenase-2 inhibitors, can notably increase selectivity and potency due to the electron-withdrawing effect of fluorine, which affects the overall properties of the molecule . This suggests that the "2-fluoro" and "4-fluorophenyl" groups in the compound of interest may similarly influence its binding affinity and selectivity towards biological targets.

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibition

A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom significantly increased COX-1/COX-2 selectivity, identifying potent and selective COX-2 inhibitors like JTE-522 for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Zinc(II) Fluorophores

Research by Kimber et al. (2001) on zinc(II) specific fluorophores highlighted the importance of such compounds in studying intracellular Zn2+ levels. The study explored the fluorescence characteristics of various fluorophores, leading to insights into the factors affecting fluorescence and the potential for improved zinc detection (Kimber et al., 2001).

Kynurenine 3-Hydroxylase Inhibition

Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in neurodegeneration. Their findings provide a basis for further investigation into the pathway's role in neuronal injury (Röver et al., 1997).

GPR119 Agonists

Yu et al. (2014) described the discovery and optimization of novel GPR119 agonists with potential applications in treating metabolic disorders. Modifications to the molecule's structure led to the identification of potent and metabolically stable compounds (Yu et al., 2014).

N-Demethylation of Amides

A study by Yi et al. (2020) introduced a copper-catalyzed radical N-demethylation of N-methyl amides, showcasing the use of N-fluorobenzenesulfonimide as an oxidant. This method represents a novel approach to converting amides to carbinolamines, highlighting the versatility of fluorine-containing benzenesulfonamides in organic synthesis (Yi et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c18-13-5-7-14(8-6-13)21-11-12(9-17(21)22)10-20-25(23,24)16-4-2-1-3-15(16)19/h1-8,12,20H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXDWNLDQVAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)

![1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543956.png)

![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)

![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)